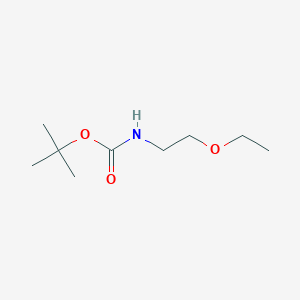

Tert-butyl (2-ethoxyethyl)carbamate

Beschreibung

Tert-butyl (2-ethoxyethyl)carbamate (CAS: 722537-53-3) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a 2-ethoxyethylamine backbone. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions. Its ethoxyethyl moiety enhances lipophilicity, improving solubility in organic solvents while maintaining stability under basic and acidic conditions .

Eigenschaften

Molekularformel |

C9H19NO3 |

|---|---|

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

tert-butyl N-(2-ethoxyethyl)carbamate |

InChI |

InChI=1S/C9H19NO3/c1-5-12-7-6-10-8(11)13-9(2,3)4/h5-7H2,1-4H3,(H,10,11) |

InChI-Schlüssel |

HFGWLJGLWDUUJP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCNC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl (2-ethoxyethyl)carbamate can be synthesized through a reaction between tert-butyl chloroformate and 2-ethoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product.

Industrial Production Methods

In industrial settings, the production of tert-butyl(2-ethoxyethyl)carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2-ethoxyethyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl alcohol and 2-ethoxyethylamine.

Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Tert-butyl alcohol and 2-ethoxyethylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (2-ethoxyethyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl(2-ethoxyethyl)carbamate primarily involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs of tert-butyl (2-ethoxyethyl)carbamate, highlighting substituent differences and their implications:

Physicochemical and Reactivity Profiles

- Lipophilicity : The ethoxy group in tert-butyl (2-ethoxyethyl)carbamate confers moderate lipophilicity (logP ~1.5–2.0), making it suitable for lipid membrane penetration in drug delivery. In contrast, hydroxyethoxy analogs (e.g., 139115-92-7) exhibit higher hydrophilicity (logP <1.0) due to the polar hydroxyl group .

- Stability: Ether linkages (as in 722537-53-3) are chemically inert under most conditions, whereas thioether analogs (e.g., 75937-17-6) are susceptible to oxidation, forming sulfoxides or sulfones . Aminooxy derivatives (e.g., 161490-89-7) are reactive toward carbonyl compounds, enabling conjugation applications .

- Thermal Properties : Melting points vary significantly; tert-butyl (2-ethoxyethyl)carbamate is typically a liquid or low-melting solid, while hydroxy-containing analogs (e.g., 139115-92-7) crystallize more readily due to hydrogen bonding .

Research Findings and Industrial Relevance

Recent studies highlight the versatility of tert-butyl (2-ethoxyethyl)carbamate in multi-step syntheses. For example, –4 demonstrate its utility in palladium-catalyzed cross-couplings to generate complex heterocycles, with yields exceeding 50% under optimized conditions . In contrast, aminooxy analogs require specialized handling to prevent premature oxime formation, limiting their use in large-scale processes .

Regulatory and safety data (e.g., MSDS) indicate that tert-butyl (2-ethoxyethyl)carbamate exhibits low acute toxicity (LD50 >2000 mg/kg in rodents), whereas thioether derivatives may pose higher risks due to reactive byproducts .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.